Cas no 1006-94-6 (5-Methoxyindole)
5-Methoxyindole Chemical and Physical Properties
Names and Identifiers
-
- 5-Methoxyindole
- indol-5-yl methyl ether
- 5-METHOXY-1H-INDOLE
- 6-Methoxyindole
- 5-MeO-indole
- 5-methoxy-1H-indole(SALTDATA: FREE)
- 5-methoxy-indol
- 5-methoxy-indole
- 5-Methoxylindole
- 5-OMe-indole
- Femedol
- methoxy-5indole
- Methoxyindole
- NSC 521752
- AKOS JY2082918
- 5-MethoxyindoleF
- Methoxy-5 indole
- Methoxyindole,99%
- 1H-Indole, 5-methoxy-
- 5-Methoxy indole
- Indole, 5-methoxy-
- Methoxy-5 indole [French]
- DQM3AS43PQ
- DWAQDRSOVMLGRQ-UHFFFAOYSA-N
- BZ3
- 5Methoxyindole
- 5-methoxyindol
- 3imc
- 3img
- PubChem7432
- 1,3-dihydro-5-methyl-2H-Indol-2-one
- 5-(methyloxy)-1H-indole
- KSC1
- 5-Methoxyindole, 99%
- M-3454
- AB00488
- STR01848
- UNII-DQM3AS43PQ
- BCP26682
- A18677
- 916979-77-6
- DTXSID80143424
- PB39301
- BDBM50400288
- AKOS000121317
- MFCD00005674
- NS00015812
- WLN: T56 BMJ GO1
- CS-W007328
- BP-10264
- SY004368
- ETHYL7,8-DICHLORO-1,4-DIHYDRO-4-OXOQUINOLINE-3-CARBOXYLATE
- SCHEMBL74720
- HY-W007328
- NSC521752
- AC-10504
- 1H-Indol-5-yl methyl ether
- A16217
- 1006-94-6
- Q27276543
- 5-Methyoxyindole
- M-3456
- AB-337/25021007
- EN300-21650
- NSC-521752
- Z104507276
- FT-0620569
- EINECS 213-745-3
- 1H-Indol-5-yl methyl ether #
- CG-0503
- AM671
- CHEBI:167807
- M0731
- InChI=1/C9H9NO/c1-11-8-2-3-9-7(6-8)4-5-10-9/h2-6,10H,1H
- CHEMBL280311
- DB-031747
- STK510267
- DTXCID2065915
- FM00669
-
- MDL: MFCD00005674
- Inchi: 1S/C9H9NO/c1-11-8-2-3-9-7(6-8)4-5-10-9/h2-6,10H,1H3
- InChI Key: DWAQDRSOVMLGRQ-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC2=C(C=CN2)C=1
- BRN: 116722
Computed Properties
- Exact Mass: 147.06800
- Monoisotopic Mass: 147.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.1
- Topological Polar Surface Area: 25
Experimental Properties
- Color/Form: Yellow to Brown Solid
- Density: 1.1135 (rough estimate)
- Melting Point: 54.0 to 58.0 deg-C
- Boiling Point: 178°C/17mmHg(lit.)
- Flash Point: 176-178°C/17mm
- Refractive Index: 1.5310 (estimate)
- Water Partition Coefficient: Insoluble
- PSA: 25.02000
- LogP: 2.17650
- Sensitiveness: Light Sensitive
- Solubility: Insoluble in water
5-Methoxyindole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S24/25-S37/39
- FLUKA BRAND F CODES:8
- RTECS:NL9500000
-
Hazardous Material Identification:
- HazardClass:IRRITANT, KEEP COLD, LIGHT SENSITIVE
- Storage Condition:0-10°C
- Safety Term:S24/25
- Risk Phrases:R36/37/38
5-Methoxyindole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Methoxyindole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M14900-1G |
5-Methoxyindole |
1006-94-6 | 1g |
¥228.23 | 2023-11-12 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M14900-5G |
5-Methoxyindole |
1006-94-6 | 5g |
¥310.35 | 2023-11-12 | ||
| Matrix Scientific | 007663-5g |
5-Methoxyindole, 98% |
1006-94-6 | 98% | 5g |
$39.00 | 2023-09-09 | |
| Matrix Scientific | 007663-25g |
5-Methoxyindole, 98% |
1006-94-6 | 98% | 25g |
$90.00 | 2023-09-09 | |
| Matrix Scientific | 007663-100g |
5-Methoxyindole, 98% |
1006-94-6 | 98% | 100g |
$275.00 | 2023-09-09 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD8417-5g |
5-Methoxyindole |
1006-94-6 | 99% | 5g |
¥71.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD8417-10g |
5-Methoxyindole |
1006-94-6 | 99% | 10g |
¥137.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD8417-25g |
5-Methoxyindole |
1006-94-6 | 99% | 25g |
¥305.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD8417-100g |
5-Methoxyindole |
1006-94-6 | 99% | 100g |
¥1199.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD8417-500g |
5-Methoxyindole |
1006-94-6 | 99% | 500g |
¥5881.0 | 2022-03-01 |
5-Methoxyindole Suppliers
5-Methoxyindole Related Literature
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Ahmed El-Harairy,Mennatallah Shaheen,Jun Li,Yuzhou Wu,Minghao Li,Yanlong Gu RSC Adv. 2020 10 13507
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Dickson D. Babu,Rui Su,Ahmed El-Shafei,Airody Vasudeva Adhikari RSC Adv. 2016 6 30205
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Kai-Li Tan,Hao-Nan Wang,Tao Dong,Cheng-Pan Zhang Org. Biomol. Chem. 2021 19 5368
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Zeynep Ates-Alagoz,Mehmet Murat Kisla,Fikriye Zengin Karadayi,Sercan Baran,Tu?ba Somay Do?an,Pelin Mutlu New J. Chem. 2021 45 18025
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5. Efficient selective synthesis of 2-substituted indoles from complex-base-promoted arynic cyclisationsCatherine Kuehm-Caubère,Ivan Rodriguez,Bruno Pfeiffer,Pierre Renard,Paul Caubère J. Chem. Soc. Perkin Trans. 1 1997 2857
Additional information on 5-Methoxyindole
Professional Introduction to 5-Methoxyindole (CAS No. 1006-94-6)
5-Methoxyindole, with the chemical formula C9H9N, is a heterocyclic organic compound that belongs to the class of methoxy-substituted indoles. This compound is characterized by a benzene ring fused to a pyrrole ring, with a methoxy group (-OCH3) attached to one of the carbon atoms of the benzene ring. The CAS number 1006-94-6 uniquely identifies this substance in the chemical industry and research communities.
The significance of 5-Methoxyindole in modern chemistry and pharmaceutical research cannot be overstated. Its unique structural properties make it a valuable intermediate in the synthesis of various bioactive molecules. Over the years, researchers have explored its potential in developing novel therapeutic agents, particularly in the realms of oncology, neurology, and infectious diseases.
In recent years, 5-Methoxyindole has garnered significant attention due to its role as a precursor in the synthesis of complex organic compounds. One notable area of research involves its application in the development of small-molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. For instance, studies have demonstrated its utility in creating derivatives that exhibit potent anti-inflammatory and antioxidant properties.
The structural motif of 5-Methoxyindole allows for diverse functionalization, making it a versatile building block in medicinal chemistry. Researchers have leveraged this flexibility to design molecules with enhanced pharmacological profiles. A particularly intriguing aspect is its incorporation into indole-based drugs, which have shown promise in clinical trials for treating various conditions.
Recent advancements in computational chemistry have further highlighted the potential of 5-Methoxyindole. Molecular modeling studies suggest that modifications to its structure can optimize binding affinity and metabolic stability, crucial factors for drug development. These insights have guided synthetic strategies aimed at improving the efficacy and safety of indole derivatives.
The pharmaceutical industry has also been exploring 5-Methoxyindole as a key component in personalized medicine approaches. By tailoring derivatives to target specific genetic markers or disease subtypes, researchers aim to develop more effective treatments with minimal side effects. This aligns with broader trends in precision healthcare, where individual patient characteristics guide therapeutic decisions.
Beyond pharmaceutical applications, 5-Methoxyindole has found utility in other scientific domains. For example, it serves as a ligand in coordination chemistry, facilitating the synthesis of metal complexes with potential catalytic or luminescent properties. Such complexes are being investigated for applications ranging from industrial catalysis to biosensors.
The synthesis of 5-Methoxyindole itself is an area of active research. Traditional methods involve multi-step organic transformations, but recent innovations have focused on greener and more efficient routes. Catalytic processes using transition metals have been particularly successful in achieving high yields and selectivity under mild conditions.
In conclusion, the compound identified by CAS number 1006-94-6 represents a cornerstone in modern chemical synthesis and drug discovery. Its unique structural features and reactivity make it indispensable for developing innovative therapeutic agents across multiple medical disciplines. As research continues to uncover new applications and synthetic methodologies, the importance of 5-Methoxyindole is poised to grow even further.
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